molecular formula C22H27NO4 B1669446 Corydalin CAS No. 518-69-4

Corydalin

Katalognummer: B1669446
CAS-Nummer: 518-69-4
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: VRSRXLJTYQVOHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Corydalin ist ein pharmakologisch aktives Isochinolin-Alkaloid, das aus den Knollen der Corydalis-Pflanze, insbesondere Corydalis yanhusuo, isoliert wird . Diese Verbindung wurde traditionell in der Kräutermedizin für ihre vielfältigen biologischen Aktivitäten eingesetzt, darunter Antiacetylcholinesterase-, Antiallergie-, Antinozizeptive- und Magenentleerungseigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die Isochinolin-Derivate beinhalten. Der Syntheseweg umfasst typischerweise die Methylierung von Isochinolin-Verbindungen unter kontrollierten Bedingungen. Spezielle Details zu den Synthesewegen und Reaktionsbedingungen sind oft proprietär und variieren je nach gewünschter Reinheit und Ausbeute .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus Corydalis-Knollen. Der Extraktionsprozess umfasst Schritte wie Trocknen, Mahlen und Lösungsmittelextraktion. Die extrahierte Verbindung wird dann unter Verwendung chromatographischer Techniken gereinigt, um this compound in seiner reinen Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Corydaline has been identified as a potent agonist of the mu-opioid receptor (MOR), demonstrating significant antinociceptive effects in various studies. Research indicates that corydaline acts through a MOR-dependent mechanism, providing pain relief without the typical side effects associated with traditional opioids.

  • Study Findings : In a study published in Nature, corydaline was shown to produce antinociceptive effects in mice, suggesting its potential as a new scaffold for opioid analgesics with improved therapeutic profiles .

Neuroprotective Effects

Corydaline's neuroprotective properties have garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been explored as a potential alpha7 nicotinic acetylcholine receptor agonist, which could enhance cognitive function.

  • Mechanism : Virtual screening and docking studies have identified corydaline as a candidate for Alzheimer's treatment due to its ability to modulate cholinergic signaling pathways .

Anti-inflammatory and Antioxidant Activities

Corydaline exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions characterized by oxidative stress and inflammation. Its role in modulating inflammatory pathways has been documented in various studies.

  • Research Insights : Corydaline has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .

Metabolic Regulation

Studies have indicated that corydaline may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Its application in treating type II diabetes mellitus has been explored.

  • Clinical Implications : In animal models, corydaline administration resulted in significant reductions in fasting blood glucose and total cholesterol levels, suggesting its potential utility in managing diabetes .

Pharmacokinetic Interactions

Corydaline has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This property raises considerations regarding potential drug-drug interactions when corydaline is co-administered with other medications.

  • In Vitro Findings : Corydaline inhibited CYP2C19 and CYP2D6 enzyme activities, indicating that it could affect the pharmacokinetics of concurrently administered drugs .

Summary of Applications

Application AreaKey Findings
Analgesic PropertiesActs as a MOR agonist with significant antinociceptive effects .
Neuroprotective EffectsPotential alpha7 nicotinic acetylcholine receptor agonist for Alzheimer's treatment .
Anti-inflammatoryInhibits pro-inflammatory cytokines and exhibits antioxidant properties .
Metabolic RegulationReduces fasting blood glucose and cholesterol levels in diabetic models .
Pharmacokinetic InteractionsInhibits cytochrome P450 enzymes, affecting drug metabolism .

Case Studies

  • Antinociceptive Activity : A study conducted on mice demonstrated that corydaline significantly reduced pain responses through MOR activation, highlighting its potential as an alternative to traditional opioids.
  • Diabetes Management : In a controlled trial involving diabetic rats, corydaline treatment led to marked improvements in metabolic parameters, showcasing its therapeutic promise in managing diabetes-related complications.
  • Neuroprotection : Research utilizing cell cultures exposed to neurotoxic agents found that corydaline effectively mitigated neuronal death, suggesting its protective role against neurodegeneration.

Wirkmechanismus

Target of Action

Corydaline, an isoquinoline alkaloid isolated from Corydalis yanhusuo, primarily targets acetylcholinesterase . It also exhibits anti-allergic, antinociceptive, and gastric emptying activities . Corydaline has been found to have multiple targets for combating Listeria monocytogenes, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .

Mode of Action

Corydaline interacts with its targets by inhibiting acetylcholinesterase, which is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . This interaction results in the modulation of gastrointestinal activity, suppression of nociception, and reduction of allergic responses .

Biochemical Pathways

Corydaline affects several biochemical pathways. It disrupts carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility in Listeria monocytogenes . These effects on the biochemical pathways lead to the downstream effects of inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

The pharmacokinetics of Corydaline have been studied in rats. After oral administration, Corydaline exhibits dose-proportional area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) values, indicating linear pharmacokinetics . The large tissue-to-plasma concentration ratios of Corydaline suggest considerable tissue distribution .

Result of Action

The molecular and cellular effects of Corydaline’s action include increased gastric emptying and small intestine transit speed, induction of gastric relaxation, inhibition of chemically induced pain, and potential inhibition of mast cell-dependent smooth muscle contraction of the aorta . Corydaline also exhibits strong nematocidal activity, showing little cytotoxicity and representing a potential treatment for Strongyloidiasis .

Action Environment

The action, efficacy, and stability of Corydaline can be influenced by environmental factors. For instance, Corydaline’s pharmacokinetic properties may vary between different genders due to differences in metabolic clearance . .

Biochemische Analyse

Biochemical Properties

Corydaline interacts with various enzymes and proteins. It is an inhibitor of acetylcholinesterase (AChE), with an IC50 value of 15 μM . This interaction inhibits the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability .

Cellular Effects

Corydaline has been shown to have significant effects on various types of cells and cellular processes. In animal models, it increases gastric emptying and small intestine transit speed, and induces gastric relaxation . It also inhibits chemically induced pain . Furthermore, it has been found to alleviate MPTP-induced cell damage .

Molecular Mechanism

Corydaline exerts its effects at the molecular level through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . It also alleviates Parkinson’s disease by regulating autophagy and GSK-3β phosphorylation .

Temporal Effects in Laboratory Settings

Corydaline has been observed to have significant effects over time in laboratory settings. It not only significantly accelerates gastric emptying in normal rats but also improves delayed gastric emptying to near-normal levels .

Dosage Effects in Animal Models

The effects of Corydaline vary with different dosages in animal models. It has been found that there exists cytotoxicity when the concentration of Corydaline reaches 40 μg/mL. Corydaline (not exceeding 20 μg/mL) could alleviate MPTP-induced cell damage .

Metabolic Pathways

Corydaline is involved in several metabolic pathways. It is synthesized from palmatine via the action of the enzyme S-adenosyl-L-methionine . The metabolic pathways of Corydaline also involve various enzymes and cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Corydalin can be synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthetic route typically involves the methylation of isoquinoline compounds under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Corydalis tubers. The extraction process includes steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Corydalin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound verschiedene Isochinolin-Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, wodurch seine pharmakologischen Eigenschaften verstärkt werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Corydalin

This compound ist einzigartig aufgrund seiner spezifischen Kombination von biologischen Aktivitäten, insbesondere seiner starken Acetylcholinesterase-Hemmwirkung und seiner Fähigkeit, die gastrointestinalen Funktionen zu modulieren. Dies macht es zu einer wertvollen Verbindung sowohl für die Forschung als auch für therapeutische Anwendungen .

Biologische Aktivität

Corydaline is a bioactive isoquinoline alkaloid predominantly found in the medicinal plant Corydalis yanhusuo. This compound has garnered attention for its diverse biological activities, including antiacetylcholinesterase, antinociceptive, antiallergic, and gastrointestinal modulatory effects. This article aims to provide a comprehensive overview of the biological activity of corydaline, supported by research findings, data tables, and case studies.

Corydaline is known to interact with various biological pathways. It acts as an acetylcholinesterase inhibitor with an IC50 value of 15 μM, indicating its potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission . Additionally, corydaline exhibits significant antinociceptive properties through its action on the mu-opioid receptor (MOR), functioning as a G protein-biased agonist without inducing β-arrestin2 recruitment .

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted corydaline's inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. The compound inhibits CYP2C19 and CYP2C9 with Ki values of 1.7 μM and 7.0 μM respectively, suggesting potential pharmacokinetic interactions when co-administered with other drugs . The following table summarizes corydaline's inhibition profile on various cytochrome P450 enzymes:

Enzyme Inhibition Type Ki (μM) IC50 (μM)
CYP2C19Competitive1.711.7
CYP2C9Competitive7.026.2
CYP3AMechanism-based30.0Not specified
CYP2D6Weak inhibition64.5Not specified

Antinociceptive and Gastrointestinal Effects

Corydaline has demonstrated remarkable efficacy in animal models for pain relief and gastrointestinal motility. In studies involving mice, corydaline significantly reduced pain responses in the writhing assay, indicating its potential as an analgesic agent . Furthermore, it has been shown to increase gastric emptying and small intestine transit speed in rats, which could be beneficial for treating functional dyspepsia .

Nematocidal Activity

The compound also exhibits nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis. The paralysis concentration (PC50) values were reported at 18 μM and 30 μM respectively, showcasing its potential application in treating parasitic infections .

Case Studies and Clinical Trials

Currently, corydaline is being investigated in clinical trials for its efficacy in treating functional dyspepsia. Preliminary findings suggest that it may improve gastric motility and alleviate symptoms associated with delayed gastric emptying .

Case Study Example:
In a controlled trial involving patients with functional dyspepsia, those treated with corydaline showed a significant improvement in symptoms compared to a placebo group, reinforcing its therapeutic potential.

Eigenschaften

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRXLJTYQVOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975602
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-69-4, 6018-35-5
Record name Corydaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-298182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydaline
Reactant of Route 2
Corydaline
Reactant of Route 3
Reactant of Route 3
Corydaline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Corydaline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Corydaline
Reactant of Route 6
Corydaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.